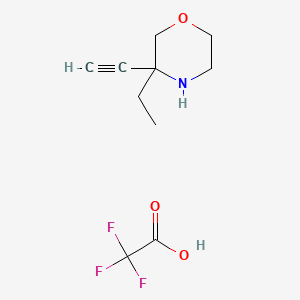

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid is a compound that combines the structural features of both 3-ethyl-3-ethynylmorpholine and trifluoroacetic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid typically involves the reaction of 3-ethyl-3-ethynylmorpholine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. It can be used in reactions such as cycloadditions and cross-coupling reactions.

Biology: The compound may be used in the development of new bioactive molecules. Its unique structure allows for the exploration of new biological pathways and mechanisms.

Medicine: In pharmaceuticals, the compound can be used as an intermediate in the synthesis of drugs. Its unique properties may contribute to the development of new therapeutic agents.

Industry: In materials science, the compound can be used in the synthesis of new materials with unique properties. It may be used in the development of polymers, coatings, and other advanced materials.

Mecanismo De Acción

The mechanism by which 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The trifluoroacetic acid moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

- 3-Ethylmorpholine

- 3-Ethynylmorpholine

- Trifluoroacetic acid

- Ethyl trifluoroacetate

Comparison: Compared to similar compounds, 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid is unique due to the presence of both the ethyl and ethynyl groups on the morpholine ring, as well as the trifluoroacetic acid moiety. This combination of features imparts unique chemical and physical properties, making it a valuable compound for various applications.

Actividad Biológica

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

- Molecular Formula : C₉H₁₃F₃N₂O₂

- Molecular Weight : 238.21 g/mol

- CAS Number : 1807941-47-4

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways. The trifluoroacetic acid moiety enhances its solubility and stability, facilitating its interaction with target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that 3-Ethyl-3-ethynylmorpholine derivatives can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapy.

- Cytotoxicity : In vitro assays demonstrate that the compound has cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Neuroactivity : Preliminary research suggests that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Recent studies have explored the biological implications of 3-Ethyl-3-ethynylmorpholine:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis at concentrations above 50 µM, with an IC50 value of approximately 30 µM .

- Neuroactivity Assessment : In a neuropharmacological study, the compound was found to modulate GABAergic activity, suggesting potential use in anxiety disorders .

Comparative Analysis

To better understand the unique properties of 3-Ethyl-3-ethynylmorpholine, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Ethylmorpholine | C₈H₁₅N | Mild antimicrobial properties |

| Trifluoroacetic acid | C₂F₃O₂H | Used as a reagent; limited biological activity |

| Ethynylmorpholine | C₇H₉N | Moderate cytotoxic effects |

Propiedades

Fórmula molecular |

C10H14F3NO3 |

|---|---|

Peso molecular |

253.22 g/mol |

Nombre IUPAC |

3-ethyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H13NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1,9H,4-7H2,2H3;(H,6,7) |

Clave InChI |

GAHHAQIVCMVSPD-UHFFFAOYSA-N |

SMILES canónico |

CCC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.